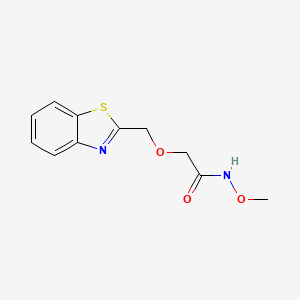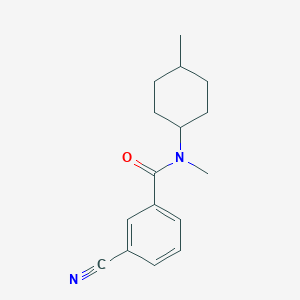![molecular formula C18H16N2O3 B7540262 N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide, also known as MIQ, is a chemical compound that has been a subject of research in the scientific community. MIQ is a derivative of isoquinoline and has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood. However, it is believed that N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide exerts its effects by modulating various signaling pathways in cells. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and physiological effects:
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In animal studies, N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to improve cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is relatively easy to synthesize and has a high purity. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is also stable under normal laboratory conditions. However, N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has some limitations for lab experiments. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is insoluble in water and requires the use of organic solvents for experimental procedures. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide also has a low solubility in some commonly used solvents, such as ethanol and methanol.
Orientations Futures
There are several future directions for research on N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide. One potential direction is the investigation of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide as a potential therapeutic agent for neurodegenerative diseases. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide as a potential anticancer agent. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit the growth of cancer cells and may be useful in the treatment of various types of cancer. Additionally, the development of new synthesis methods and modifications of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide may lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
The synthesis of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction between 3-(methoxymethyl)aniline and 3-bromo-2-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as copper powder. The resulting product is then treated with acetic anhydride to obtain N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide. The synthesis of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been investigated as a potential anticancer agent. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has also been studied for its potential applications in neurodegenerative diseases. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-11-12-5-4-7-14(9-12)19-18(22)16-10-13-6-2-3-8-15(13)17(21)20-16/h2-10H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBIAXQDTGMPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

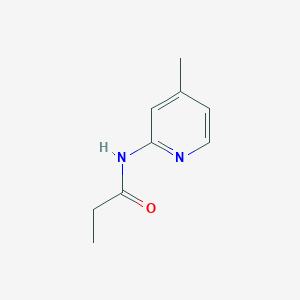
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)
![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)
![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)
![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)
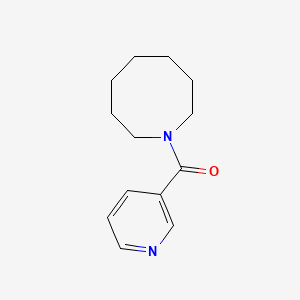
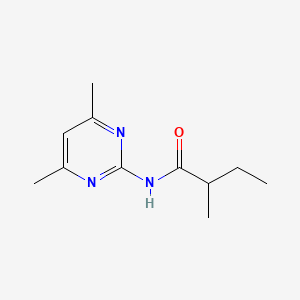
![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)
